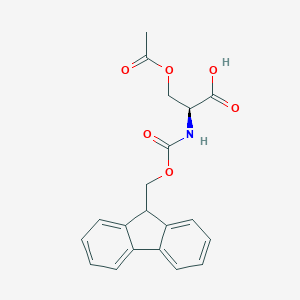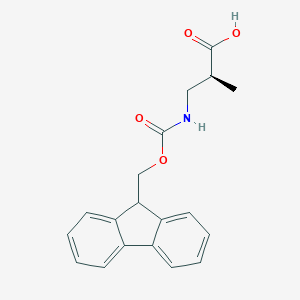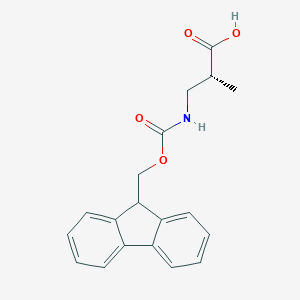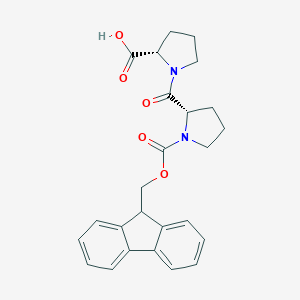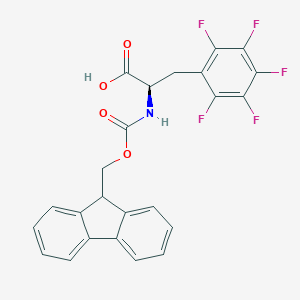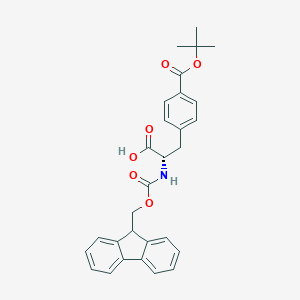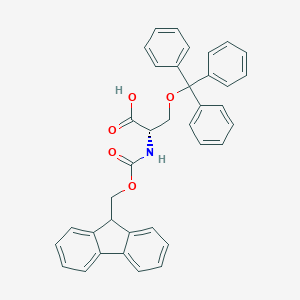
Fmoc-Tyr-OH
Übersicht
Beschreibung
Fmoc-Tyr-OH, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine, is a derivative of tyrosine that is commonly used in Fmoc solid phase peptide synthesis . It is the preferred tyrosine derivative for such synthesis protocols .
Synthesis Analysis
Fmoc-Tyr-OH is synthesized via solid phase synthesis in water . It can be used to synthesize Leu-EnkephalinAmide and other amino acid derivatives such as Fmoc-Tyr-OAllyl .Molecular Structure Analysis
The molecular formula of Fmoc-Tyr-OH is C24H21NO5 . It contains a chiral center, so it can exist as two enantiomers and has optical activity .Chemical Reactions Analysis
Fmoc-Tyr-OH undergoes a deprotection reaction of the Fmoc group at room temperature when mixed with a solution of piperidine and DMF . It is also used in peptide synthesis as an amino acid protection monomer .Physical And Chemical Properties Analysis
Fmoc-Tyr-OH is a white to light yellow crystalline powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF . Its melting point is 150-151°C .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc-Tyr-OH is widely used in Fmoc solid-phase peptide synthesis (SPPS), which is a standard method for synthesizing peptides. It allows for the incorporation of tyrosine residues into peptides, which can be further modified or used in the synthesis of more complex proteins .
Drug Development
This compound plays a crucial role in the development of new therapeutic agents. Its use in peptide synthesis is essential for creating peptides that mimic natural biological processes or disrupt them to treat diseases.
Bioconjugation
Fmoc-Tyr-OH is used in bioconjugation, which involves attaching a biologically active molecule to a carrier protein or peptide. This is useful for creating targeted drug delivery systems that can directly transport drugs to specific cells or tissues.
Synthesis of Amino Acid Derivatives
Researchers use Fmoc-Tyr-OH to synthesize various amino acid derivatives, such as Fmoc-Tyr-OAllyl, which are important intermediates in organic synthesis and drug discovery .
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-Tyr-OH is used as a building block for constructing peptides without the need for protecting the side chains, streamlining the synthesis process and increasing productivity .
Study of Side Reactions in Peptide Couplings
Fmoc-Tyr-OH is utilized to investigate side reactions that can occur during peptide couplings, helping to improve the efficiency and yield of peptide synthesis .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Fmoc-Tyr-OH continues to be a valuable resource for research in the post-genomic world due to its many beneficial attributes, which have yet to be surpassed by any other Na-protecting group . Its use allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Relevant Papers Several papers have been published on Fmoc-Tyr-OH, discussing its properties, synthesis, and applications . These papers provide valuable insights into the ongoing research and potential future directions for Fmoc-Tyr-OH.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZCTMTWRHEBIN-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918847 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr-OH | |
CAS RN |
92954-90-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main driving forces behind the self-assembly of Fmoc-Tyr-OH?
A1: Fmoc-Tyr-OH self-assembles primarily due to π-π stacking interactions between the aromatic fluorenyl groups and hydrogen bonding involving the tyrosine residues. [] This combination leads to the formation of well-defined nanostructures.
Q2: Can the self-assembled nanostructures of Fmoc-Tyr-OH be further stabilized for biomedical applications?
A2: Yes, the stability of Fmoc-Tyr-OH/Fmoc-Trp-OH co-assembled nanoparticles can be enhanced through UV light-induced crosslinking. [] This process involves the formation of tyrosine dimers, creating a more robust structure. Interestingly, the wavelength used for UV irradiation (254 nm vs. 365 nm with riboflavin) influences whether both amino acids participate in dimer formation, impacting the resulting nanoparticle stability. []
Q3: How can Fmoc-Tyr-OH based nanomaterials be utilized for controlled drug delivery?
A3: The crosslinked Fmoc-Tyr-OH/Fmoc-Trp-OH nanoparticles can be loaded with anticancer drugs like doxorubicin. [] Further coating these nanoparticles with a tannic acid-iron complex introduces glutathione-responsiveness, enabling controlled drug release in tumor environments. [] Additionally, the incorporation of carbon nanomaterials like oxidized carbon nanotubes or graphene oxide into Fmoc-Tyr-OH based hydrogels allows for near-infrared light-triggered drug release. [] This is achieved by leveraging the heat generated by the carbon nanomaterials upon irradiation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



